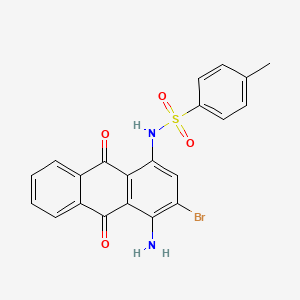

Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl-

Description

Properties

CAS No. |

26868-32-6 |

|---|---|

Molecular Formula |

C21H15BrN2O4S |

Molecular Weight |

471.3 g/mol |

IUPAC Name |

N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C21H15BrN2O4S/c1-11-6-8-12(9-7-11)29(27,28)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |

InChI Key |

BDJMCMGZOMQUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- generally involves:

- Functionalization of the anthracenequinone core to introduce amino and bromo substituents.

- Formation of the sulfonamide bond by reacting the amine-functionalized anthracene derivative with a benzenesulfonyl chloride derivative, specifically 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).

- Purification and characterization of the final product.

Stepwise Synthetic Route

Starting Material Preparation

The anthracenequinone core (9,10-anthraquinone) is first selectively brominated at the 3-position under controlled electrophilic aromatic substitution conditions using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. This step yields 3-bromo-9,10-anthraquinone.Amination Step

The 4-position amino group is introduced via nucleophilic aromatic substitution or reduction of a nitro precursor. For example, nitration at the 4-position followed by catalytic hydrogenation or chemical reduction (using SnCl2 or Fe/HCl) yields the 4-amino-3-bromo-9,10-anthraquinone intermediate.Sulfonamide Formation

The amino-substituted anthracenequinone is reacted with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as base) to form the sulfonamide linkage. This reaction typically occurs in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control reactivity and minimize side reactions.Purification

The crude product is purified by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) using reverse-phase columns (e.g., Newcrom R1) with mobile phases consisting of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

Reaction Conditions and Yields

| Step | Reagents and Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS, AcOH or CHCl3, 0-25°C | 70-85 | Controlled to avoid overbromination |

| Nitration and Reduction | HNO3/H2SO4 for nitration; SnCl2 or Fe/HCl for reduction | 60-80 | Position-selective nitration crucial |

| Sulfonamide Formation | 4-Methylbenzenesulfonyl chloride, pyridine, DCM, 0-5°C | 75-90 | Anhydrous conditions improve selectivity |

| Purification | Reverse-phase HPLC, MeCN/H2O + acid | N/A | High purity achieved for analytical use |

Analytical and Research Outcomes

Chromatographic Separation

A reverse-phase HPLC method has been developed for the separation and purification of this compound and its impurities. The method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative isolation and suitable for pharmacokinetic studies.

Spectral Characterization

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the molecular formula C21H15BrN2O4S.

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm substitution pattern on the anthracenequinone and benzenesulfonamide rings.

- Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretching bands and amine N-H stretches observed.

- Elemental Analysis: Consistent with calculated percentages for C, H, N, Br, O, and S.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine and amino groups make the compound suitable for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, further enhancing the compound’s versatility .

Scientific Research Applications

Pharmacological Studies

Benzenesulfonamide derivatives are often studied for their biological activities. The specific compound has been investigated for its potential therapeutic effects due to its structural similarity to known bioactive molecules. Research indicates that compounds with anthracene derivatives can exhibit anti-cancer properties and may serve as inhibitors of various enzymes involved in cancer progression.

Case Study : In a study focusing on anthracene derivatives, compounds similar to benzenesulfonamide were shown to inhibit cell proliferation in cancer cell lines, suggesting that modifications to the anthracene structure can enhance biological activity .

Analytical Chemistry

The compound is suitable for analysis via High Performance Liquid Chromatography (HPLC). A study demonstrated its effective separation using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for Mass-Spectrometry compatible applications.

Table 1: HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile (MeCN), Water |

| pH Modifier | Phosphoric Acid / Formic Acid |

| Application | Isolation of impurities, pharmacokinetics |

This method is scalable and can be adapted for preparative separation, making it valuable for pharmaceutical research and development .

Environmental Applications

Research into the environmental impact of sulfonamide compounds has gained traction. Benzenesulfonamide derivatives are being studied for their potential as pollutants or their role in wastewater treatment processes. Understanding their degradation pathways is crucial for assessing their environmental risks.

Case Study : A recent investigation highlighted the degradation of benzenesulfonamide compounds under various environmental conditions, emphasizing the need for further studies on their ecological effects and persistence in aquatic systems .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to bind to specific sites on these molecules, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of DNA replication .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide

- CAS Registry Number: 61886-54-2 (parent compound) ; its monosodium salt form is 6424-75-5 .

- Molecular Formula : C₂₁H₁₆BrN₃O₄S

- Molecular Weight: 502.34 g/mol (free acid); 509.31 g/mol (monosodium salt) .

- Structure: Features an anthraquinone core substituted with a bromo group at position 3, an amino group at position 4, and a 4-methylbenzenesulfonamide moiety at position 1.

Physical Properties :

- LogP : 4.79 (indicative of moderate lipophilicity) .

- Analytical Method : Separated via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase .

Structural Analogs with Anthraquinone Cores

(a) N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide (10a–d)

- Structure: Shares the anthraquinone core but incorporates a trifluoromethylpyrazole-benzenesulfonamide group.

- Synthesis: Prepared via refluxing celecoxib derivatives in ethanol/DMF .

(b) 4-(3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzenesulfonamide (68)

- Structure: Contains additional hydroxyl groups on the anthraquinone core.

- Synthesis: Achieved via Suzuki coupling with (4-aminosulfonylphenyl)boronic acid .

- Key Difference : Hydroxyl groups increase hydrophilicity (lower LogP), contrasting with the bromo-methylsulfonamide combination in the target compound.

(c) N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide

- Structure: Ethano-bridged anthracene derivative with a sulfonamide group.

- Crystallography: Orthorhombic crystal system (space group Pnca), differing from planar anthraquinone conformations .

- Key Difference: The ethano bridge restricts molecular flexibility, altering packing efficiency and solubility.

Functional Group Variations

(a) Benzamide Derivatives

- Example: N-(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS 81-46-9) . Structure: Replaces sulfonamide with a benzamide group. Molecular Weight: 342.35 g/mol (lighter due to lack of sulfonic group). Key Difference: Benzamide derivatives exhibit reduced acidity and solubility compared to sulfonamides.

(b) Halogen-Substituted Analogs

Physicochemical and Analytical Comparisons

| Compound | CAS Number | Molecular Formula | LogP | Melting Point (°C) | Key Application |

|---|---|---|---|---|---|

| Target Compound (Free Acid) | 61886-54-2 | C₂₁H₁₆BrN₃O₄S | 4.79 | Not reported | Dye Intermediate |

| Sodium Salt (Acid Blue 78) | 6424-75-5 | C₂₁H₁₄BrN₂NaO₅S | N/A | >300 (decomposes) | Textile Dye |

| N-(4-Chloro-anthracenyl)benzamide | 873-32-5 | C₂₁H₁₂ClNO₃ | 3.62 | 274–276 | Research Chemical |

| Trifluoromethylpyrazole Derivative (10a) | Not reported | C₃₄H₂₂F₃N₅O₄S | 5.2 | 338–340 | Potential Pharmaceutical Use |

Regulatory and Environmental Considerations

- The target compound’s sodium salt (6424-75-5) is listed under the Non-Domestic Substances List (NDSL) in Canada, indicating regulated industrial use .

- Chlorinated analogs like CAS 873-32-5 are flagged for toxicity, emphasizing the need for careful handling .

Biological Activity

Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- is a compound of interest due to its potential biological activities, particularly in the cardiovascular system. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C21H15BrN2O4S

- Molecular Weight : 471.330 g/mol

- CAS Number : 26868-32-6

- InChI Key : BDJMCMGZOMQUMJ-UHFFFAOYSA-N

Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study evaluated the effects of various benzenesulfonamide derivatives using an isolated rat heart model. The findings showed that:

- 4-(2-aminoethyl)benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to other derivatives and control conditions.

- The interaction of these compounds with calcium channels was suggested to be a mechanism behind their cardiovascular effects.

Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| Benzenesulfonamide | Baseline | Baseline |

| 2,5-Dichloro-N-(4-nitrophenyl)benzene-sulfonamide | Moderate Decrease | Moderate Decrease |

| 4-(2-aminoethyl)benzenesulfonamide | Significant Decrease | Significant Decrease |

| 4-[3-(4-nitrophenyl)-ureido]benzenesulfonamide | Minor Change | Minor Change |

The theoretical interaction studies using molecular docking suggested that 4-(2-aminoethyl)benzenesulfonamide interacts with specific amino acid residues on calcium channel proteins. This interaction is hypothesized to form a ligand-calcium channel complex, leading to decreased perfusion pressure and vascular resistance.

Case Studies

- Study on Perfusion Pressure : A study published in the Brazilian Journal of Science demonstrated the effects of various benzenesulfonamide derivatives on isolated rat hearts. The results indicated that certain modifications in the chemical structure could enhance or diminish biological activity related to cardiovascular functions .

- Calcium Channel Interaction : Theoretical analysis using molecular docking revealed potential binding sites on calcium channels for benzenesulfonamide derivatives, suggesting a pathway for their pharmacological effects .

Q & A

Basic Research Questions

What are the standard synthetic protocols for preparing this benzenesulfonamide derivative?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Bromination and sulfonamide coupling : The anthraquinone core is brominated at the 3-position, followed by coupling with a substituted benzenesulfonamide group. Temperature (50–80°C) and pH (neutral to slightly acidic) are critical to avoid side reactions .

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is used to dissolve reactants, ensuring homogeneity and facilitating the reaction .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the product. Yield optimization requires strict exclusion of moisture and oxygen .

How is this compound analyzed for purity and structural confirmation?

- HPLC analysis : A reverse-phase Newcrom R1 column is used with a mobile phase of acetonitrile/water containing phosphoric acid (0.1% v/v). For MS compatibility, phosphoric acid is replaced with formic acid (0.1% v/v) .

- Spectroscopic characterization :

What are the key challenges in synthesizing this compound?

- Regioselectivity : Bromination at the 3-position of the anthraquinone core requires precise control to avoid competing reactions at other positions .

- Solubility issues : The hydrophobic anthraquinone-sulfonamide structure necessitates polar aprotic solvents (e.g., DMF) for solubility, complicating purification .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time (from 24 hrs to 2–4 hrs) while maintaining >90% purity .

- In-line monitoring : Use of FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing byproducts .

What methodologies resolve structural contradictions in crystallographic data?

- Single-crystal X-ray diffraction : SHELX software (SHELXL/SHELXS) refines atomic positions, resolving ambiguities in sulfonamide bond angles or anthraquinone planarity. High-resolution data (d-spacing < 0.8 Å) is critical for accuracy .

- DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate structural assignments .

How do substituent modifications affect the compound’s photophysical properties?

- Substituent effects : Replacing the 4-methyl group with electron-withdrawing groups (e.g., -NO₂) shifts UV-Vis absorption maxima bathochromically (~20 nm).

- Aggregation studies : Dynamic light scattering (DLS) in DMSO/water mixtures reveals π-π stacking tendencies, which quench fluorescence at high concentrations .

What strategies mitigate interference in environmental detection assays?

- SPE extraction : Oasis HLB cartridges (60 mg) pre-conditioned with methanol/water remove matrix interferents (e.g., humic acids) from water samples. Recovery rates exceed 85% at 1–100 ppb concentrations .

- LC-MS/MS with isotope dilution : Deuterated internal standards (e.g., D₅-analogs) correct for ion suppression/enhancement in complex matrices .

Data Contradiction Analysis

How to address discrepancies in logP values reported across studies?

- Method validation : Compare shake-flask (experimental logP = 4.79) vs. computational (e.g., ACD/Labs) values. Discrepancies >0.5 units suggest impurities or pH-dependent ionization .

- Chromatographic validation : Use a calibrated C18 column with isocratic elution (MeCN:buffer) to measure retention times, correlating with logP via linear regression .

Why do NMR spectra vary between synthetic batches?

- Tautomeric equilibria : Anthraquinone keto-enol tautomerism in DMSO-d₆ causes peak splitting. Low-temperature NMR (-40°C) stabilizes the dominant tautomer .

- Trace metal contamination : EDTA washing removes paramagnetic metals (e.g., Fe³⁺) that broaden peaks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.